molecular formula C18H21NO4 B5766643 N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B5766643
M. Wt: 315.4 g/mol
InChI Key: MAOVZZYAAMFIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as FMTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMTP is a tetrahydrofuran derivative that belongs to the class of heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to inhibit the replication of certain viruses, making it a potential candidate for the development of antiviral drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its ease of synthesis and availability. N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is also relatively stable, making it easy to handle and store. However, one of the limitations of using N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. One of the areas of research is the development of N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide-based drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, which may help in the development of more effective drugs. Additionally, the study of N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide may lead to the discovery of new compounds with similar or improved properties.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves the reaction of 4-methoxyphenylboronic acid and 2-furylmethyl bromide in the presence of a palladium catalyst. The resulting intermediate product is then treated with tetrahydro-2H-pyran-4-carboxylic acid to obtain N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. This method of synthesis has been optimized to yield high purity and yield of N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide.

Scientific Research Applications

N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-furylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-6-4-14(5-7-15)18(8-11-22-12-9-18)17(20)19-13-16-3-2-10-23-16/h2-7,10H,8-9,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOVZZYAAMFIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

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